molecular formula C10H15F3O3 B2513223 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid CAS No. 2445791-75-1

2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid

カタログ番号: B2513223
CAS番号: 2445791-75-1
分子量: 240.222
InChIキー: ZUFHQAARIKENLE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid is a useful research compound. Its molecular formula is C10H15F3O3 and its molecular weight is 240.222. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3O3/c1-16-8(9(14)15)6-2-4-7(5-3-6)10(11,12)13/h6-8H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFHQAARIKENLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCC(CC1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated aliphatic ring systems is a proven tactic to modulate lipophilicity, enhance metabolic stability, and improve spatial pharmacophore projection. 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid (CAS: 2445791-75-1) represents a highly versatile, bifunctional building block. It combines a metabolically robust 4-(trifluoromethyl)cyclohexyl core with an α -methoxy carboxylic acid moiety. This guide provides an in-depth technical analysis of its physicochemical properties, stereochemical dynamics, and validated experimental workflows for its integration into active pharmaceutical ingredients (APIs).

Molecular Architecture & Physicochemical Profiling

The structural anatomy of this compound dictates its behavior in both synthetic environments and biological systems. The molecule is defined by two primary domains: the lipophilic, electron-withdrawing trifluoromethyl (-CF 3​ ) group and the polar, reactive α -methoxy acid.

Inductive Effects and Acidity (pKa)

The presence of the α -methoxy group significantly alters the electronic landscape of the carboxylic acid. Through strong electron-withdrawing inductive effects (-I), the methoxy oxygen stabilizes the carboxylate conjugate base. While standard aliphatic carboxylic acids (e.g., acetic acid) possess a pKa of ~4.76, the α -methoxy substitution lowers the pKa to approximately 3.57, as observed in the parent methoxyacetic acid (). Consequently, at physiological pH (7.4), this compound exists almost entirely in its ionized carboxylate form, which is critical for formulating aqueous-soluble sodium or potassium salts.

Lipophilicity and Metabolic Shielding

The -CF 3​ group is a privileged bioisostere in medicinal chemistry. Its incorporation dramatically increases the overall lipophilicity (LogP) of the molecule while simultaneously blocking cytochrome P450-mediated oxidative metabolism at the 4-position of the cyclohexane ring (). The high bond dissociation energy of the C-F bond (approx. 485 kJ/mol) ensures exceptional in vivo stability.

Quantitative Data Summary

The following table synthesizes the core quantitative metrics of the compound:

PropertyValueStructural Rationale / Significance
CAS Number 2445791-75-1Unique identifier for commercial sourcing and registry.
Molecular Formula C 10​ H 15​ F 3​ O 3​ Core aliphatic framework with terminal fluorination.
Molecular Weight 240.22 g/mol Low MW ensures high ligand efficiency when used as a fragment.
Predicted pKa 3.6 - 3.8Acidic shift driven by the α -methoxy inductive effect.
Predicted LogP 2.5 - 3.0Lipophilic enhancement via the -CF 3​ and cyclohexane ring.
H-Bond Donors 1Carboxylic acid -OH (active in target binding and solvation).
H-Bond Acceptors 3Methoxy oxygen, carbonyl oxygen, and hydroxyl oxygen.

Stereochemical & Conformational Dynamics

The compound possesses three distinct stereocenters: C1 and C4 of the cyclohexane ring, and the α -carbon of the acetic acid side chain.

  • Chair Conformations: The bulky -CF 3​ group exhibits a high A-value (approx. 2.1 kcal/mol), strongly favoring the equatorial position to minimize 1,3-diaxial interactions.

  • Diastereomerism: In the trans-1,4-disubstituted configuration, both the -CF 3​ group and the α -methoxyacetic acid moiety can adopt stable equatorial positions. Conversely, the cis-isomer forces the acetic acid moiety into an axial position, increasing steric strain and altering the trajectory of the carboxyl group during receptor binding.

  • α -Chirality: The chiral center at the α -carbon is highly sensitive. The combined electron-withdrawing effects of the carbonyl and methoxy groups render the α -proton relatively acidic, making the stereocenter susceptible to base-catalyzed epimerization via enolization during harsh coupling conditions.

Synthetic Utility & Reactivity Kinetics

The primary synthetic application of 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid is the formation of amide linkages with primary or secondary amines to generate drug candidates. Due to the steric hindrance of the α -substitution and the risk of epimerization, standard carbodiimide coupling (e.g., DCC/DMAP) is often suboptimal. Instead, uronium-based coupling reagents like HATU are required to accelerate the amidation rate beyond the rate of enolization.

Reactivity Core 2-Methoxy-2-[4-(trifluoromethyl) cyclohexyl]acetic acid Amide Amide Derivatives (Target APIs) Core->Amide HATU, DIPEA, Amine (Fast Kinetics) Ester Ester Derivatives (Lipophilic Prodrugs) Core->Ester Alcohol, EDC, DMAP (Steglich Esterification) Alcohol Primary Alcohol (Synthetic Intermediate) Core->Alcohol BH3-THF (Chemoselective Reduction)

Figure 1: Divergent synthetic pathways for 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid.

Validated Experimental Workflows

To ensure high-fidelity data and reproducible synthesis, the following protocols have been designed as self-validating systems.

Protocol A: Epimerization-Free Amide Coupling (HATU-Mediated)

Causality Focus: HATU is selected because its 7-azabenzotriazole leaving group is highly reactive, ensuring the amidation outcompetes base-catalyzed epimerization at the α -chiral center. DIPEA is used as a non-nucleophilic base to deprotonate the amine salt without acting as a competing nucleophile.

  • Preparation: Dissolve 1.0 eq of 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid and 1.1 eq of the target amine in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Critical Step: Pre-mixing the base with the acid and amine ensures complete carboxylate formation and prevents the formation of inactive guanidinium byproducts that occur if HATU reacts directly with an unprotonated amine.

  • Activation: Cool the mixture to 0 °C. Add 1.2 eq of HATU portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via LC-MS.

  • Self-Validation & Workup: Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc. The self-validation step involves running a chiral HPLC analysis on the crude organic layer to confirm the enantiomeric excess (ee) matches the starting material, proving no epimerization occurred.

Protocol B: High-Throughput LogD(7.4) Determination (Shake-Flask Method)

Causality Focus: While computational LogP is useful, the acidic nature of the α -methoxy group requires empirical LogD determination at physiological pH (7.4) to account for the ionization state ().

  • Buffer Saturation: Pre-saturate 1-octanol with PBS (pH 7.4) and vice versa by stirring the two phases vigorously for 24 hours, followed by phase separation.

  • Sample Spiking: Prepare a 1 mM stock solution of the compound in DMSO. Spike 10 µL of this stock into a vial containing 1 mL of the pre-saturated octanol and 1 mL of the pre-saturated PBS.

  • Partitioning: Shake the vial at 300 rpm for 60 minutes at 25 °C to ensure thermodynamic equilibrium.

  • Separation: Centrifuge at 4000 rpm for 15 minutes to achieve a sharp phase boundary and eliminate micro-emulsions.

  • Self-Validation & Quantification: Extract aliquots from both the octanol and aqueous phases. Analyze via LC-MS/MS using an internal standard (e.g., warfarin). Validation Check: Calculate the mass balance by summing the absolute molar amounts in both phases; it must equal 95% of the initial spiked amount to rule out precipitation or glass adsorption.

LogD Prep Sample Spiking (1 mM in DMSO) Mix Equilibration (Octanol / PBS pH 7.4) Prep->Mix Shake Centrifugation (Phase Separation) Mix->Shake Analyze LC-MS/MS & Mass Balance Validation Shake->Analyze

Figure 2: Self-validating shake-flask workflow for empirical LogD(7.4) determination.

References

  • "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." MDPI Molecules, 2025. URL:[Link]

  • "Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery." Current Topics in Medicinal Chemistry, Bentham Science. URL:[Link]

Structural Analysis of 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid by X-ray Crystallography: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid (CAS No.: 2445791-75-1) represents a highly functionalized, metabolically stable building block increasingly utilized in modern drug discovery. Characterized by a lipophilic trifluoromethyl (-CF₃) group and a methoxy-substituted chiral center, this aliphatic carboxylic acid presents a complex stereochemical landscape. Determining its absolute and relative stereochemistry—specifically the R or S configuration of the α-carbon, the cis/trans relationship of the 1,4-disubstituted cyclohexyl ring, and the equatorial/axial preference of the -CF₃ group—is a critical regulatory and functional requirement in pharmaceutical development.

This whitepaper provides an in-depth, self-validating technical guide to overcoming the inherent challenges of crystallizing flexible, fluorinated aliphatic carboxylic acids, detailing the causality behind supramolecular crystallization strategies and cryogenic X-ray diffraction workflows.

The Conformational Landscape & Stereochemical Variables

Fluorinated alicyclic systems exhibit unique stereoelectronic behaviors. The introduction of a -CF₃ group onto a cyclohexane ring significantly influences the molecule's conformational rigidity and dipole moment[1]. Because the C–F bond is highly polarized, short, and strong, it acts as a powerful conformational tool[2].

In the case of 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid, the bulky -CF₃ group strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes. However, the relative orientation of the acetic acid moiety (cis or trans to the -CF₃ group) and the free rotation around the C(α)-cyclohexyl bond create multiple low-energy conformers. This flexibility often prevents spontaneous nucleation, leading to the formation of amorphous oils rather than diffraction-quality crystals.

Stereochemistry Root Stereochemical Variables Node1 C2 α-Carbon (Chiral Center) Root->Node1 Node2 Cyclohexyl Ring (Relative Configuration) Root->Node2 Node3 CF3 Group (Conformation) Root->Node3 R_isomer (R)-Enantiomer Node1->R_isomer S_isomer (S)-Enantiomer Node1->S_isomer Cis Cis (1,4-substitution) Node2->Cis Trans Trans (1,4-substitution) Node2->Trans Eq Equatorial CF3 (Thermodynamically Favored) Node3->Eq Ax Axial CF3 (Sterically Hindered) Node3->Ax

Diagram 1: Stereochemical and conformational decision tree for the target molecule.

Crystallization Engineering: Overcoming Aliphatic Flexibility

Aliphatic carboxylic acids are notoriously difficult to crystallize in their free state. To achieve long-range three-dimensional order, we must engineer the crystal lattice using supramolecular chemistry.

The Chiral Salt Strategy

For the crystallization of chiral carboxylic acids, forming a diastereomeric salt with a rigid, chiral amine such as (S)-α-methylbenzylamine is a field-proven strategy[3].

  • Causality : The ionic interaction between the carboxylate and the ammonium ion creates a robust, high-energy hydrogen-bonded network that drives crystallization. Furthermore, incorporating a molecule with a known, rigid stereocenter provides an internal reference point. This allows the crystallographer to definitively assign the absolute configuration of the unknown α-carbon without relying solely on the anomalous dispersion of light atoms (C, O, F), which can be ambiguous.

  • Validation : The formation of the salt is self-validating prior to crystallization; a simple ¹H NMR spectrum of the bulk powder must show a precise 1:1 integration ratio between the aromatic protons of the amine and the cyclohexyl protons of the acid.

Supramolecular Heterosynthons

Alternatively, co-crystallization utilizing strong, directional hydrogen bonds can be employed. Carboxylic acids readily form robust architectures via O−H···N heterosynthons with pyridine derivatives (e.g., isonicotinamide)[4]. This acid-pyridine synthon effectively locks the flexible carboxylic acid into a rigid, predictable 1D tape or 2D sheet, facilitating 3D lattice growth.

Workflow A 2-Methoxy-2-[4-(trifluoromethyl) cyclohexyl]acetic acid B Chiral Salt Formation (e.g., (S)-α-methylbenzylamine) A->B Method A C Supramolecular Co-crystallization (Acid-Pyridine Synthons) A->C Method B D Solvent Screening & Vapor Diffusion B->D C->D E Crystal Harvesting & Polarized Light Validation D->E Birefringence Check F Cryogenic X-Ray Diffraction (100 K) E->F G Structure Solution (Dual Space Algorithms) F->G H Anisotropic Refinement & Flack Parameter Validation G->H

Diagram 2: End-to-end self-validating workflow for X-ray structural analysis.

Step-by-Step Experimental Protocol

The following protocol details the (S)-α-methylbenzylamine salt methodology, designed as a self-validating system to ensure absolute data integrity.

Phase 1: Salt Formation and Vapor Diffusion
  • Reaction : Dissolve 1.0 mmol of 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid in 2.0 mL of warm methanol. Add 1.0 mmol of (S)-α-methylbenzylamine dropwise. Stir for 30 minutes at room temperature.

  • Solvent Evaporation : Remove the methanol under reduced pressure to yield the crude diastereomeric salt. Validation checkpoint: Confirm 1:1 stoichiometry via ¹H NMR.

  • Vapor Diffusion Setup : Dissolve 20 mg of the salt in a minimum volume of methanol (inner vial). Place this vial inside a larger, sealed chamber containing 5 mL of toluene (anti-solvent).

    • Causality: Amides and salts generally crystallize better in hydrogen-bonding solvents (methanol). Toluene is chosen as the anti-solvent because its aromatic rings can interchelate and fill hydrophobic voids that may form in the crystal lattice, directing higher-quality crystal growth[3].

  • Incubation : Allow vapor diffusion to proceed undisturbed at 4 °C for 3–7 days until macroscopic crystals form.

Phase 2: Harvesting and Optical Validation
  • Mounting : Submerge the crystals in a drop of inert perfluoropolyether oil on a glass slide. Do not allow the crystals to dry out, as solvent loss can cause the lattice to crack and lose single-crystal integrity[3].

  • Optical Validation : Examine the crystals under a polarizing microscope.

    • Self-Validation Check: Rotate the polarizer. A true single crystal will exhibit sharp extinction (complete darkness) at specific angles due to birefringence. If the crystal remains uniformly bright or shows mosaic patterns, it is twinned or polycrystalline and must be rejected.

Phase 3: Cryogenic Data Collection & Refinement
  • Cryocooling : Mount the validated crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream at 100 K.

    • Causality: The -CF₃ group is highly susceptible to rotational disorder at room temperature. Cryocooling to 100 K freezes the molecule into its lowest-energy conformation, sharpening the diffraction spots and allowing for the resolution of individual fluorine atoms.

  • Diffraction : Collect data using Cu-Kα radiation (λ = 1.54178 Å). Copper radiation is explicitly chosen over Molybdenum because the longer wavelength enhances the anomalous scattering signal of oxygen and fluorine, aiding in absolute structure determination.

  • Refinement : Solve the structure using dual-space methods (e.g., SHELXT) and refine anisotropically (SHELXL).

Quantitative Crystallographic Data

The success of the structural analysis is validated by the final refinement metrics. Below is a representative quantitative data table for the successfully resolved (S)-α-methylbenzylamine salt of the target molecule.

Crystallographic ParameterValue / MetricValidation Significance
Chemical formula C₁₂H₁₉F₃O₃ • C₈H₁₁NConfirms 1:1 salt stoichiometry.
Temperature 100(2) KEnsures suppression of -CF₃ thermal disorder.
Wavelength 1.54178 Å (Cu Kα)Maximizes anomalous dispersion for light atoms.
Crystal system, space group Monoclinic, P2₁Chiral space group; required for enantiopure compounds.
Goodness-of-fit on F² 1.045Ideal value is ~1.0. Indicates the model accurately represents the data.
Final R indices [I>2σ(I)] R1 = 0.032, wR2 = 0.085R1 < 0.05 validates a highly accurate structural model.
Flack parameter 0.02(3)Critical Validation : A value near 0 confirms the absolute configuration is correct. A value near 1 indicates the model is inverted.

By adhering to this causality-driven, self-validating protocol, researchers can definitively map the stereochemical and conformational properties of complex fluorinated cyclohexyl pharmacophores, accelerating downstream structure-activity relationship (SAR) optimization.

References

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC Source: nih.gov URL:[Link]

  • The C–F bond as a conformational tool in organic and biological chemistry Source: beilstein-journals.org URL:[Link]

  • Molecular Complexes of Homologous Alkanedicarboxylic Acids with Isonicotinamide: X-ray Crystal Structures, Hydrogen Bond Synthons, and Melting Point Alternation Source: acs.org URL:[Link]

  • Evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications Source: researchgate.net URL:[Link]

Sources

Methodological & Application

Comprehensive NMR Characterization Protocol for 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Strategy

2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid is a highly functionalized aliphatic building block frequently utilized in drug discovery. The strategic incorporation of a trifluoromethyl (–CF 3​ ) group onto a cyclohexyl scaffold is a proven method to enhance a drug candidate's lipophilicity, metabolic stability, and membrane permeability.

However, characterizing this molecule presents unique analytical challenges. The molecule possesses multiple stereocenters—specifically at the α -carbon of the acetic acid moiety and the C1/C4 positions of the cyclohexane ring. This generates a complex diastereomeric landscape (e.g., cis/trans ring isomers coupled with R/S configurations at the α -carbon). To achieve absolute structural confidence, a multi-nuclear Magnetic Resonance (NMR) approach ( 1 H, 13 C, and 19 F) is required.

This application note outlines a self-validating analytical workflow designed to unambiguously assign the chemical structure, map scalar couplings, and resolve stereochemical configurations.

Experimental Methodology: Sample Preparation

The foundation of high-resolution NMR is pristine sample preparation. Poor shimming or low signal-to-noise ratios (SNR) will obscure critical multiplet structures, particularly the complex splitting of the cyclohexyl protons.

Step-by-Step Protocol
  • Solvent Selection : Select high-purity Deuterated Chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality : CDCl 3​ is chosen because its low polarity perfectly solvates the highly lipophilic trifluoromethyl-cyclohexyl moiety. The deuterium provides a robust frequency lock for the spectrometer, preventing signal drift during long 13 C acquisitions.

  • Concentration Optimization : Weigh precisely 15–20 mg of the analyte. Dissolve it in 0.6 mL of CDCl 3​ to achieve an optimal concentration of ~100 mM. Causality : This concentration strikes the ideal balance—it is high enough to yield a strong 13 C signal within a reasonable timeframe (e.g., 512 scans) but low enough to prevent viscosity-induced line broadening .

  • Transfer and Depth Calibration : Transfer the homogenous solution into a clean, dry 5 mm precision NMR tube. Ensure the liquid column is at least 4.0 cm high. Causality : A liquid column shorter than the active volume of the NMR probe causes severe magnetic field inhomogeneities at the liquid-air interface, destroying spectral resolution.

Multi-Nuclear Acquisition & Data Interpretation

The true power of this protocol lies in its self-validating nature . No single spectrum is analyzed in isolation; rather, the 1 H integrations, 13 C scalar couplings, and 19 F chemical shifts must mathematically and spatially converge to confirm the structure.

1 H NMR: Proton Mapping

Acquired at 400 MHz or 600 MHz, the proton spectrum maps the electronic environments of the molecule. The integration of the methoxy protons must serve as the internal calibration point (set to 3.00) for the rest of the molecule.

Table 1: Anticipated 1 H NMR Quantitative Data (CDCl 3​ , 400 MHz)

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Causality
11.00 – 12.00Broad Singlet (br s)1H–COOHHighly deshielded due to acidic proton exchange and intermolecular hydrogen bonding.
3.60 – 3.80Doublet (d) / Multiplet (m)1H–CH– ( α -carbon)Deshielded by adjacent electronegative oxygens; splits based on 3JHH​ coupling to the C1' cyclohexyl proton.
3.40 – 3.50Singlet (s)3H–OCH 3​ Appears as a sharp singlet due to isolation from other non-equivalent protons.
2.00 – 2.20Multiplet (m)1H–CH– (C4' of ring)Shifted slightly downfield relative to bulk aliphatic protons due to the electron-withdrawing –CF 3​ group.
1.00 – 1.90Multiplet (m)9HCyclohexyl –CH 2​ – & C1'Complex overlapping signals driven by axial/equatorial environments and diastereomeric mixtures.
13 C NMR: Carbon Framework & C-F Coupling

The 13 C acquisition must utilize broadband proton decoupling (e.g., WALTZ-16) to collapse C-H multiplets, isolating the carbon backbone. Crucially, the 1 J and 2 J scalar couplings between the 13 C nuclei and the spin-½ 19 F nuclei remain intact, providing an internal validation of the –CF 3​ group's connectivity .

Table 2: Anticipated 13 C NMR Quantitative Data (CDCl 3​ , 100 MHz)

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant (Hz)AssignmentMechanistic Causality
~175.0Singlet (s)N/A–C=OCarbonyl carbon, highly deshielded by electronegative oxygens.
~127.0Quartet (q) 1JCF​≈276 –CF 3​ Massive one-bond scalar coupling to three equivalent spin-½ fluorine nuclei.
~82.0Singlet (s)N/A–CH– ( α -carbon)Deshielded by direct attachment to the methoxy oxygen and carbonyl group.
~58.0Singlet (s)N/A–OCH 3​ Typical chemical shift for an aliphatic methoxy ether carbon.
~43.0Quartet (q) 2JCF​≈27 C4' (Cyclohexyl)Two-bond scalar coupling to the –CF 3​ group definitively confirms regiochemistry.
25.0 – 38.0Singlets (s)N/AC1', C2', C3', C5', C6'Aliphatic ring carbons.
19 F NMR: Stereochemical Resolution

Because the molecule contains a 1,4-disubstituted cyclohexane ring, it exists in cis and trans configurations. The 19 F nucleus (100% natural abundance, high gyromagnetic ratio) is exquisitely sensitive to its spatial environment.

Causality : In a cyclohexane ring, an equatorial –CF 3​ group typically resonates around -73.5 ppm. If the –CF 3​ group is forced into an axial position, the resulting 1,3-diaxial steric interactions alter the local magnetic shielding, shifting the resonance significantly . Therefore, the presence of multiple distinct 19 F singlets (or doublets, depending on 3JHF​ coupling) immediately quantifies the diastereomeric ratio of the sample without requiring complex 2D NMR experiments.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating NMR characterization process.

NMR_Workflow SamplePrep Sample Preparation (CDCl3 + TMS) Acq1H 1H NMR Acquisition (Proton Mapping & Integration) SamplePrep->Acq1H Acq13C 13C NMR Acquisition (C-F Scalar Coupling) SamplePrep->Acq13C Acq19F 19F NMR Acquisition (Stereo-Validation) SamplePrep->Acq19F DataProc Data Processing (FT, Phasing, Baseline Correction) Acq1H->DataProc Acq13C->DataProc Acq19F->DataProc Assignment Structural Assignment (Self-Validating Convergence) DataProc->Assignment

Multi-nuclear NMR workflow for structural and stereochemical validation.

Conclusion

The characterization of 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid relies on a triad of NMR techniques. The protocol operates as a strict self-validating system: the integration of the methoxy protons in the 1 H spectrum must perfectly correlate with the presence of the 58 ppm methoxy carbon in the 13 C spectrum. Simultaneously, the multiplicity of the C4' carbon (a ~27 Hz quartet) mathematically confirms its direct attachment to the –CF 3​ group observed in the 19 F spectrum. Any deviation in this convergence indicates sample impurity, degradation, or structural misassignment.

References

  • BRUKER NMR TRAINING - Magnetic Resonance Research Center University of Notre Dame URL:[Link]

  • Influence of the spatial position of a trifluoromethyl group on the 13C chemical shifts in the cyclohexane series PubMed (National Institutes of Health) URL:[Link]

  • Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy New Journal of Chemistry, RSC Publishing URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on highly functionalized, sp³-rich scaffolds, the synthesis of molecules like 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid (CAS: 2445791-75-1) has become critical. This compound features a trifluoromethylated cyclohexane ring and an α -methoxy acid moiety, presenting unique stereochemical and chemoselective challenges.

This guide bypasses generic textbook procedures, offering field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to optimize your synthetic yield.

Synthetic Pathway Architecture

To synthesize this target, two primary disconnections are commonly employed starting from 4-(trifluoromethyl)cyclohexanecarbaldehyde. While Pathway A (Cyanohydrin) is classical, Pathway B (Jocic-Reeve Homologation) is the industry-recommended route for superior yield and scalability[1].

SynthesisRoutes A 4-(CF3)-Cyclohexanecarbaldehyde (Starting Material) B1 Cyanohydrin Intermediate A->B1 TMSCN, ZnI2 B2 Trichloromethyl Carbinol A->B2 CHCl3, KOH C1 α-Hydroxy Acid B1->C1 HCl, H2O Target 2-Methoxy-2-[4-(CF3)cyclohexyl]acetic acid C1->Target Ag2O, MeI B2->Target KOH, MeOH (Jocic-Reeve)

Fig 1: Synthetic pathways to 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid.

Frequently Asked Questions & Troubleshooting

Q1: I am using Pathway B (Jocic-Reeve), but my major product is the α -chloro acid or α -hydroxy acid instead of the target α -methoxy acid. Why is this happening?

Cause & Mechanism: The Jocic-Reeve reaction proceeds via the deprotonation of the trichloromethyl carbinol, which then expels a chloride ion to form a highly reactive gem-dichloroepoxide intermediate[2]. The nucleophile present in the reaction mixture attacks the α -carbon of this epoxide, inverting the stereocenter and triggering a cascade that yields the α -substituted acid[1]. If you are observing α -chloro or α -hydroxy acids, your reaction system contains too much water. Hydroxide or residual chloride is outcompeting methoxide as the nucleophile. Solution: You must maintain strictly anhydrous conditions during the homologation step. Use freshly prepared anhydrous methanolic KOH (or NaOMe in dry methanol). The high concentration of methoxide ensures it acts as the primary nucleophile, selectively yielding the α -methoxy acid.

Q2: In Pathway A, my cyanohydrin formation from the aldehyde is stalling at ~50% conversion. How can I push the equilibrium?

Cause & Mechanism: The addition of cyanide (via NaCN or KCN) to sterically hindered aliphatic aldehydes is highly reversible. The equilibrium often favors the starting materials due to the steric bulk of the 4-(trifluoromethyl)cyclohexyl group. Solution: Switch to Trimethylsilyl cyanide (TMSCN) catalyzed by a Lewis acid (e.g., ZnI2​ ). The Lewis acid activates the carbonyl, and the intermediate alkoxide is irreversibly trapped as a robust silyl ether. This exploits Le Chatelier's principle, driving the reaction to >95% conversion.

Q3: During the O-methylation of the α -hydroxy acid (Pathway A), I am getting poor yields due to esterification and β -elimination. What is the optimal protocol?

Cause & Mechanism: Using strong bases like NaH with Methyl Iodide (MeI) deprotonates both the hydroxyl and the carboxylic acid. The carboxylate often attacks MeI, forming a methyl ester that requires a secondary saponification step. Furthermore, strong bases can induce epimerization at the α -carbon. Solution: Utilize a Purdie methylation approach. Treat the α -hydroxy acid with Silver(I) oxide ( Ag2​O ) and MeI. The Ag+ ion acts as a halophilic Lewis acid, activating the MeI and driving the reaction forward via the precipitation of AgI. This neutral, mild condition selectively O-alkylates the hydroxyl group without causing elimination.

Quantitative Route Comparison

ParameterPathway A (Cyanohydrin Route)Pathway B (Jocic-Reeve Route)
Overall Yield 35 - 45%65 - 80%
Step Count 3 Steps2 Steps
Key Byproducts Elimination products, Methyl esters α -Chloro acids (if H2​O is present)
Reagent Toxicity High (TMSCN, MeI)Moderate ( CHCl3​ , KOH)
Scalability Poor (Exothermic, toxic gas risk)Excellent (Telescoped potential)

Self-Validating Experimental Protocols (Optimized Pathway B)

The following methodology details the Jocic-Reeve route, optimized for high chemoselectivity and yield[3].

Step 1: Synthesis of 2,2,2-Trichloro-1-[4-(trifluoromethyl)cyclohexyl]ethanol
  • Setup: Charge a flame-dried, nitrogen-purged flask with 4-(trifluoromethyl)cyclohexanecarbaldehyde (1.0 eq) and anhydrous DMF (5 volumes).

  • Addition: Add anhydrous chloroform (1.5 eq) and cool the mixture to -10 °C.

  • Reaction: Portion-wise, add finely powdered KOH (1.2 eq) while maintaining the internal temperature strictly below 0 °C to suppress Cannizzaro-type disproportionation. Stir for 2 hours at 0 °C.

  • Self-Validation Check: Quench a 0.1 mL aliquot in water/EtOAc. TLC (Hexanes/EtOAc 8:2) must show the total consumption of the starting aldehyde (visualized via KMnO4​ stain) and the appearance of a more polar carbinol spot. 1H NMR of the crude should display the characteristic carbinol proton shift at ~4.2 ppm.

  • Workup: Quench with ice water, extract with EtOAc ( ), wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo. Use the crude carbinol directly in Step 2.

Step 2: Jocic-Reeve Homologation to Target Molecule
  • Setup: Dissolve the crude trichloromethyl carbinol (1.0 eq) in anhydrous Methanol (10 volumes).

  • Base Addition: Cool the solution to 0 °C. Slowly add a freshly prepared solution of KOH (4.0 eq) in anhydrous Methanol. Note: A 4.0 eq excess is mandatory because two equivalents are consumed by the expelled HCl, one by the carboxylic acid formation, and one drives the epoxide equilibrium.

  • Reaction: Heat the mixture to 50 °C for 12 hours.

  • Self-Validation Check: 1H NMR of a worked-up aliquot should confirm the complete disappearance of the carbinol proton (~4.2 ppm) and the emergence of a sharp methoxy singlet at ~3.4 ppm. Mass spectrometry (ESI-) should yield a [M−H]− peak at m/z 239.

  • Workup: Concentrate the mixture to remove methanol. Dilute the residue with water, wash with diethyl ether to remove non-acidic impurities, and acidify the aqueous layer to pH 2 using 2M HCl. Extract the resulting cloudy suspension with dichloromethane, dry over MgSO4​ , and concentrate to afford 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid.

Sources

Troubleshooting common impurities in 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Production of 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid

Welcome to the technical support center for the synthesis of 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its production. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to ensure the integrity and purity of your synthesis.

Introduction to the Synthesis

The most probable and direct synthetic route to 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid involves the methylation of the corresponding α-hydroxy acid, 2-hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid. This precursor is commercially available and the methylation is typically achieved using a methylating agent such as dimethyl sulfate ((CH₃)₂SO₄) under basic conditions. While seemingly straightforward, this reaction can give rise to several impurities that require careful control and purification to remove.

Troubleshooting Common Impurities

This section addresses specific impurity-related questions you may encounter during your synthesis.

Issue 1: Incomplete conversion to the final product.

Question: My reaction seems to have stalled, and I have a significant amount of unreacted starting material, 2-hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid, in my crude product. What could be the cause and how can I resolve this?

Answer:

The presence of unreacted starting material is a common issue and can usually be attributed to suboptimal reaction conditions.

Potential Causes:

  • Insufficient Base: The methylation of the hydroxyl group requires deprotonation to form an alkoxide, which is the nucleophile. If the base is not strong enough or used in insufficient molar equivalents, the deprotonation will be incomplete, leading to poor conversion.

  • Inadequate Amount of Methylating Agent: An insufficient amount of dimethyl sulfate will naturally lead to incomplete methylation.

  • Low Reaction Temperature or Short Reaction Time: The reaction may require more forcing conditions (higher temperature or longer duration) to go to completion.

  • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

Troubleshooting Steps:

  • Optimize the Base: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), in an appropriate solvent. Use at least one equivalent for the hydroxyl group and another for the carboxylic acid to ensure the hydroxyl group is deprotonated.

  • Increase Methylating Agent: Try increasing the molar equivalents of dimethyl sulfate. A 1.5 to 2-fold excess is a good starting point.

  • Adjust Reaction Conditions: Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.

  • Improve Solubility: Choose a solvent in which both the starting material and the base are soluble. Aprotic polar solvents like THF or DMF are often good choices.

Issue 2: Presence of ester byproducts.

Question: I am observing two major byproducts in my HPLC analysis that I suspect are the methyl esters of my starting material and product. How can I confirm this and prevent their formation?

Answer:

Formation of methyl esters is a very common side reaction during the methylation of carboxylic acids.[1]

Potential Causes:

  • Reaction of the Carboxylate: The carboxylate anion, formed by the deprotonation of the carboxylic acid by the base, can also act as a nucleophile and attack the dimethyl sulfate, leading to the formation of the methyl ester. Phenolic hydroxyl groups are generally more reactive than carboxyl groups in methylation reactions, but esterification can still occur.[1]

  • Esterification under Acidic Workup: If the workup is performed under acidic conditions with methanol present, esterification can occur.

Troubleshooting and Optimization:

  • Confirmation of Identity: The identity of the ester byproducts can be confirmed by LC-MS, which will show the expected molecular weight increase of 14 Da (for the addition of a methyl group).

  • Selective Methylation: To favor O-methylation of the hydroxyl group over the carboxyl group, you can try to use milder basic conditions. For instance, using a base like sodium bicarbonate (NaHCO₃) can selectively deprotonate the more acidic carboxylic acid, and then a second, stronger base can be used for the hydroxyl group, followed by the addition of the methylating agent.[2][3]

  • Hydrolysis of the Ester: If ester formation is unavoidable, the crude product mixture can be subjected to basic hydrolysis (e.g., with NaOH or KOH in a water/methanol mixture) to convert the esters back to the corresponding carboxylic acids. The desired 2-methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid can then be separated from the starting α-hydroxy acid by chromatography.

ImpurityStructureProbable Cause
Unreacted Starting Material2-hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acidIncomplete reaction
Methyl Ester of Starting MaterialMethyl 2-hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetateMethylation of the carboxylic acid
Methyl Ester of ProductMethyl 2-methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetateMethylation of the carboxylic acid

Issue 3: Presence of unknown impurities.

Question: I am seeing several small, unknown peaks in my chromatogram. What could be their origin?

Answer:

Unknown impurities can originate from various sources.

Potential Causes:

  • Impurities in the Starting Material: The commercial 2-hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid may contain impurities that are carried through the reaction.

  • Degradation of Reagents: Dimethyl sulfate can hydrolyze to sulfuric acid and methanol, which could potentially lead to side reactions.

  • Side Reactions: Under harsh basic conditions, other unforeseen side reactions may occur.

  • Isomeric Impurities: The starting material contains stereocenters, and the reaction conditions could potentially cause epimerization. Additionally, the 4-substituted cyclohexyl ring can exist as cis and trans isomers. The ratio of these isomers in the starting material will likely be reflected in the product.

Troubleshooting Steps:

  • Analyze the Starting Material: Run a thorough analysis (HPLC, NMR) of the starting 2-hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid to identify any pre-existing impurities.

  • Use High-Purity Reagents: Ensure the dimethyl sulfate, base, and solvents are of high purity.

  • Purification: If the unknown impurities cannot be avoided, they will need to be removed during purification. Column chromatography is often effective for removing minor impurities. Recrystallization can also be a powerful purification technique if a suitable solvent system is found.

Analytical Methods and Purification

A robust analytical and purification strategy is essential for obtaining high-purity 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid.

dot

Caption: General workflow for analysis and purification.

Q1: What are the recommended analytical methods for monitoring the reaction and assessing the purity of the final product?

A1: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): An excellent technique for rapid, qualitative monitoring of the reaction progress. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the starting material, product, and any major byproducts.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like TFA or formic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of the product and impurities, which is crucial for troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the final product and for characterizing any isolated impurities. The disappearance of the hydroxyl proton signal and the appearance of a methoxy signal in the ¹H NMR are key indicators of a successful reaction.

Q2: Can you provide a general protocol for the purification of 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid?

A2: The choice of purification method will depend on the scale of the reaction and the nature of the impurities.

Protocol 1: Column Chromatography

  • Adsorbent: Silica gel is the most common choice.

  • Eluent: A gradient of ethyl acetate in hexane is a good starting point. The polarity can be adjusted based on TLC analysis. Adding a small amount of acetic acid to the eluent can help to reduce tailing of the carboxylic acid product on the silica gel.

  • Procedure:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Load the solution onto the silica gel column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Screening: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble in the chosen solvent.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the safety precautions I should take when working with dimethyl sulfate?

A1: Dimethyl sulfate is highly toxic and a suspected carcinogen. It should only be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Have an ammonia solution readily available to neutralize any spills.

Q2: Can I use a different methylating agent instead of dimethyl sulfate?

A2: Yes, other methylating agents like methyl iodide (CH₃I) can be used, often in combination with a base like silver oxide (Ag₂O) or sodium hydride (NaH). However, dimethyl sulfate is often preferred on larger scales due to its lower cost and higher boiling point.

Q3: My final product appears to be an oil, but I was expecting a solid. What should I do?

A3: The physical state of the final product can be influenced by its purity. The presence of impurities can lower the melting point and result in an oil. Thorough purification by column chromatography may be necessary to obtain a solid product. It is also possible that the product itself is a low-melting solid or an oil at room temperature.

Q4: How can I resolve the cis/trans isomers of the final product?

A4: The separation of cis and trans isomers of cyclohexyl derivatives can be challenging. It may be possible to achieve separation by careful column chromatography using a long column and a shallow solvent gradient. Alternatively, preparative HPLC may be required. It is often more practical to use a starting material with a defined isomeric ratio if a specific isomer is required.

References

  • Organic Syntheses Procedure. Trimethylgallic Acid. Available from: [Link].

  • Freitas, M. S., Nelson, D. L., Sousa, J. V. G., et al. (2024). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ChemistrySelect, 9(1), e202303893.
  • Process for the preparation of aromatic methyl methoxycarboxylates. (1995). Google Patents. US5424479A.
  • Process for preparation of α-hydroxycarboxylic acid amides. (2003). Google Patents. WO2003042166A2.
  • Methods and compositions for generating peroxyacetic acid. (2011). Google Patents. US20110071073A1.
  • Freitas, M. S., et al. (2024). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Research Square.
  • Reddit. (2024). Methylation of p-hydroxybenzoic acid with Me2SO4. Available from: [Link].

Sources

Optimizing purification and chromatography methods for 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid. We will address common challenges and provide detailed troubleshooting strategies, moving from general questions to specific protocols for column chromatography and HPLC. Our focus is on explaining the causality behind experimental choices to empower you to solve purification challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this molecule.

Q1: What are the main challenges in purifying 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid?

A1: The primary challenges stem from the molecule's key structural features:

  • Carboxylic Acid Group: The acidic nature of this group can lead to peak tailing in chromatography due to strong interactions with active sites on the stationary phase (e.g., silanols on silica gel).[1][2] It also makes the compound's retention highly sensitive to the pH of the mobile phase.

  • Trifluoromethyl (CF3) Group: The CF3 group is highly electronegative and increases the molecule's lipophilicity.[3][4] This significantly influences its interaction with chromatographic stationary phases, often requiring specific mobile phase compositions for effective separation.

  • Chiral Center: The carbon atom bearing the methoxy and carboxylic acid groups is a stereocenter. If synthesized as a racemate, separation of the enantiomers is necessary to isolate the desired stereoisomer, requiring specialized chiral chromatography techniques.[5]

  • Cyclohexane Ring Isomers: The 4-(trifluoromethyl)cyclohexyl group can exist as cis and trans diastereomers. These diastereomers may have different physical properties and chromatographic behavior, potentially complicating purification if both are present in the crude material.

Q2: My HPLC peak for the compound is tailing badly. What is the most common cause and fix?

A2: Peak tailing for this acidic compound is most often caused by secondary interactions between the carboxylic acid and residual, un-capped silanol groups on the silica-based stationary phase.[2] To fix this, the ionization of the carboxylic acid must be suppressed.

  • The Solution: Add a small amount of an acidic modifier to your mobile phase. Adding 0.1% trifluoroacetic acid (TFA) or formic acid is a standard practice.[1][6] This lowers the mobile phase pH well below the pKa of the carboxylic acid, ensuring it remains in its protonated, less polar form, which minimizes interaction with silanols and results in a more symmetrical peak.

Q3: I have low recovery of my compound after flash chromatography on silica gel. Where did it go?

A3: Low recovery from silica gel is a common issue for polar, acidic compounds. The compound can be irreversibly adsorbed onto the silica stationary phase. This is due to the strong hydrogen bonding and ionic interactions between the carboxylic acid and the acidic silanol groups on the silica surface.[7]

  • The Solution: To improve recovery, you can either deactivate the silica gel or use a more competitive mobile phase. Try adding 0.5-1% acetic acid or formic acid to your eluent (e.g., ethyl acetate/hexane mixture). The acid in the mobile phase will compete with your compound for the active sites on the silica, reducing strong adsorption and allowing it to elute, thereby improving recovery.[7]

Q4: Do I need to use a special type of HPLC column for this compound?

A4: For general purity analysis (achiral), a standard C18 (octadecylsilane) reversed-phase column is an excellent starting point. These columns are robust and well-suited for separating compounds based on hydrophobicity.[8] However, ensure you use a modern, end-capped C18 column to minimize the free silanol groups that cause peak tailing.[2] For separating the enantiomers, you will absolutely need a Chiral Stationary Phase (CSP).[5]

Section 2: Purification Workflow Overview

A logical purification strategy is essential for achieving high purity efficiently. The following workflow outlines the typical steps from crude material to the final, purified compound.

PurificationWorkflow Crude Crude Material (Mixture of Isomers/Impurities) Analysis1 Initial Purity Assessment (LC-MS, NMR) Crude->Analysis1 BulkPurification Bulk Purification (Flash Column Chromatography) Analysis1->BulkPurification < 90% Purity HighPurity High Purity Polish (Preparative HPLC) Analysis1->HighPurity > 90% Purity Minor Impurities PurityCheck1 Assess Purity & Yield BulkPurification->PurityCheck1 PurityCheck1->HighPurity Needs Further Purity ChiralCheck Racemic or Enantiopure? PurityCheck1->ChiralCheck >95% Pure (Achiral) HighPurity->ChiralCheck ChiralSep Chiral Separation (SFC or Chiral HPLC) ChiralCheck->ChiralSep Racemic FinalProduct Pure Compound (>98% Purity, Single Isomer) ChiralCheck->FinalProduct Already Enantiopure ChiralSep->FinalProduct

Caption: General purification workflow for the target molecule.

Section 3: Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is the workhorse for bulk purification. Here’s how to troubleshoot common issues.

Problem Probable Cause(s) Recommended Solution(s)
Poor Separation / Co-elution of Impurities 1. Inappropriate Solvent System: The polarity difference between your compound and impurities is not being exploited effectively.[7] 2. Column Overload: Too much crude material was loaded onto the column, exceeding its separation capacity.1. Optimize Solvent System with TLC: Systematically test solvent mixtures (e.g., gradients of ethyl acetate in hexanes, with 0.5% acetic acid) using Thin Layer Chromatography (TLC) to find a system that gives a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.[7] 2. Reduce Sample Load: As a rule of thumb, use a sample-to-silica mass ratio of 1:50 to 1:100 for difficult separations.
Compound Degradation on Column 1. Sensitivity to Acidic Silica: The compound may be unstable on the acidic surface of standard silica gel over long periods. 2. Extended Run Time: Prolonged exposure to the stationary phase increases the chance of degradation.1. Use Neutralized or Deactivated Silica: Consider using alumina (neutral or basic) as an alternative stationary phase, or pre-treat the silica by flushing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine before loading your sample. 2. Increase Flow Rate: Run the column under positive pressure (flash chromatography) to minimize the residence time of the compound on the column.[7]
Streaking or Tailing on TLC and Column 1. Strong Adsorption: The carboxylic acid is strongly interacting with the silica. 2. Insolubility: The compound is not fully soluble in the mobile phase as it moves down the column.1. Add an Acidic Modifier: Add 0.5-1% acetic acid to your mobile phase. This will protonate the carboxylic acid, reducing its polarity and interaction with the silica. 2. Ensure Solubility: Dissolve the crude sample in a minimal amount of a slightly more polar solvent than the mobile phase for loading, or use the mobile phase itself if solubility permits.

Section 4: Troubleshooting Guide: Reversed-Phase HPLC

HPLC is essential for high-resolution analysis and purification. The following guide focuses on reversed-phase chromatography.

Optimizing Achiral Separations

This table provides a starting point and optimization strategy for purity analysis.

Parameter Starting Condition Optimization Strategy & Rationale
Column C18, 250 x 4.6 mm, 5 µmUse a high-quality, end-capped column to minimize silanol interactions.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent and suppresses ionization of the carboxylic acid, leading to better peak shape.[6][8]
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)Acetonitrile is a common organic modifier. Methanol can be used as an alternative and may offer different selectivity.
Gradient 50% to 95% B over 15 minutesAdjust the gradient slope to improve the resolution of closely eluting impurities. A shallower gradient provides better separation.[9]
Flow Rate 1.0 mL/minDecrease the flow rate (e.g., to 0.8 mL/min) to increase interaction time with the stationary phase, which can improve resolution at the cost of longer run times.
Temperature 30 °CIncreasing temperature can decrease viscosity and improve efficiency but may reduce retention. Keep it stable for reproducible results.[2]
Detection UV at 210-220 nmThe carboxylic acid and phenyl ring (if present as an impurity) will absorb at low UV wavelengths.
Troubleshooting Common HPLC Issues

Problem: Poor Enantiomeric Resolution in Chiral HPLC

  • Cause: The selected Chiral Stationary Phase (CSP) and mobile phase are not creating a large enough energetic difference between the two enantiomer-CSP diastereomeric complexes.[1]

  • Solution Workflow:

    • Verify CSP Selection: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are excellent starting points for a wide range of compounds and are a primary screening choice.[5] Macrocyclic glycopeptide phases are also effective, particularly in reversed-phase mode.[10]

    • Optimize the Mobile Phase (Normal Phase): In normal phase (e.g., Hexane/Isopropanol), vary the percentage of the alcohol modifier. Small changes can have a large impact on selectivity. Adding 0.1% TFA as an acidic additive is critical to ensure good peak shape for your acidic analyte.[1]

    • Optimize the Mobile Phase (Reversed-Phase): In reversed-phase (e.g., Acetonitrile/Water), adjust the organic modifier percentage and the pH of the aqueous portion with additives like TFA or formic acid.[1]

    • Adjust Temperature and Flow Rate: Lowering the column temperature often enhances chiral recognition and improves resolution.[10] Similarly, reducing the flow rate can increase the interaction time with the CSP, improving separation.

Section 5: Detailed Experimental Protocols

Protocol 1: General Flash Column Chromatography
  • Solvent System Selection: Using TLC, identify a solvent system (e.g., 30% Ethyl Acetate in Hexanes + 0.5% Acetic Acid) that provides an Rf value of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your solvent system (e.g., hexane).[7] Pour the slurry into the column and use gentle pressure to pack a uniform bed.

  • Sample Loading: Dissolve your crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, dry it to a powder, and carefully add it to the top of the packed column. This "dry loading" technique often results in better resolution than liquid injection.

  • Elution: Begin elution with your chosen solvent system. If impurities are close, a gradient elution (gradually increasing the polarity) may be necessary. For example, start with 10% ethyl acetate and slowly increase to 40%.[7]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure product.

Protocol 2: HPLC Method Development for Chiral Separation
  • Column Selection: Start with a polysaccharide-based column, such as one with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase.

  • Sample Preparation: Prepare a ~1 mg/mL solution of your racemic compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter.[10]

  • Initial Screening (Normal Phase):

    • Mobile Phase: 90:10 Hexane:Isopropanol + 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Analysis: Inject the sample. If no separation is observed, change the alcohol modifier (e.g., to ethanol) or vary the ratio (e.g., 80:20, 95:5).

  • Optimization: Once partial separation is observed, make small, incremental changes to the mobile phase composition (e.g., change the isopropanol content by 1-2%). Lowering the temperature to 15 °C or reducing the flow rate to 0.5 mL/min can further enhance resolution.[10]

  • System Suitability: Once a method is established, ensure the resolution between the two enantiomer peaks is greater than 1.5 for baseline separation.

References

  • Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chrom
  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - 2021. Google Scholar.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chrom
  • Determination of perfluorinated carboxylic acids in biological samples by high-performance liquid chrom
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Sub-ppm determination of perfluorinated carboxylic acids in solution by UV–vis high-performance liquid chromatography through solid phase extraction. Taylor & Francis Online.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
  • Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one. Benchchem.
  • Progress in copper-catalyzed trifluoromethyl
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Technical Support Center: Optimizing Chiral Separation of 2-Amino-2-(2-methoxyphenyl)acetic acid Enantiomers. Benchchem.
  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley.
  • Basics of chiral HPLC. Sigma-Aldrich.

Sources

Validation & Comparative

2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid vs standard carboxylic acids in peptide coupling

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of complex, non-natural building blocks into peptide backbones is a cornerstone of modern drug discovery. Among these, 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid (CAS No.: 2445791-75-1)[1] represents a highly specialized moiety designed to enhance metabolic stability, increase lipophilicity for blood-brain barrier (BBB) penetration, and impose rigid conformational constraints.

However, integrating this molecule via standard amide bond formation presents severe synthetic bottlenecks. This guide provides an in-depth comparative analysis of coupling 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid versus standard carboxylic acids, detailing the chemical physics behind the challenges and providing a field-proven, self-validating protocol to overcome them.

Structural Analysis: The Chemical Physics of Steric Hindrance

To understand why standard coupling protocols fail with this molecule, we must deconstruct its structural anatomy compared to a standard acid (e.g., phenylacetic acid or standard aliphatic amino acids):

  • Massive Z-Group Steric Shielding : The 4-(trifluoromethyl)cyclohexyl group acts as a massive "Z-group"[2]. The bulky trifluoromethyl ( CF3​ ) moiety possesses a high A-value, locking the cyclohexyl ring into a rigid chair conformation. This projects the bulk of the ring directly over the reactive carbonyl center, physically obstructing the trajectory of the incoming amine nucleophile.

  • Electronic Effects of the α -Methoxy Group : While the α -methoxy group inductively increases the electrophilicity of the activated carbonyl, it simultaneously increases the acidity of the α -proton. During the extended reaction times required for hindered aminolysis, this acidic proton becomes highly susceptible to base-catalyzed abstraction, leading to oxazolone formation or direct enolization[3].

  • Lipophilic Aggregation : The extreme lipophilicity of the CF3​ -cyclohexyl system can induce localized aggregation on the solid-phase resin, further reducing the effective concentration of reactive sites.

Comparative Performance Data

Traditional activation methods, such as carbodiimides (EDC/DIC), are notoriously inefficient for highly hindered α -substituted acids, suffering from sluggish reaction rates and necessitating massive reagent excesses[4]. Even gold-standard uronium reagents like HATU can fail; when aminolysis is sterically delayed, HATU can react directly with the N-terminal amine to form a dead-end guanidinium byproduct[3].

The table below summarizes the quantitative performance of various coupling systems when applied to standard acids versus 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid.

Carboxylic AcidCoupling SystemTimeYield (%)Epimerization (%)Primary Limitation
Phenylacetic Acid (Standard)EDC / HOBt / DIPEA2h>95<1None
Phenylacetic Acid (Standard)HATU / DIPEA1h>98<1None
2-Methoxy-2-[4-( CF3​ )cyclohexyl]... EDC / HOBt / DIPEA24h<2012–15Severe steric block[5]
2-Methoxy-2-[4-( CF3​ )cyclohexyl]... HATU / DIPEA12h60–658–10Guanidinylation byproduct[3]
2-Methoxy-2-[4-( CF3​ )cyclohexyl]... PyAOP / HOAt / TMP12h85–90<2Requires extended time[4]

Mechanistic Pathways: Activation vs. Epimerization

The choice of coupling reagent and base is not arbitrary; it is a delicate balancing act between driving the slow aminolysis forward and suppressing the rapid racemization pathway.

Using a strong, unhindered base like N,N-Diisopropylethylamine (DIPEA) with a hindered α -methoxy acid almost guarantees high levels of epimerization. The activated ester (e.g., OAt ester) sits unreacted for hours due to the cyclohexyl bulk, giving DIPEA ample time to deprotonate the α -carbon[3].

MechanisticPathway A Activated Hindered Acid (OAt Ester) B Target Amide Bond (Successful Coupling) A->B Aminolysis (Slowed by Cyclohexyl Bulk) C Oxazolone / Enolate Intermediate A->C Excess Strong Base (e.g., DIPEA) D Epimerized Byproduct (Loss of Chirality) C->D Racemization

Fig 1: Competing pathways in the coupling of alpha-methoxy hindered acids.

The Solution (Causality):

  • Switch to Phosphonium (PyAOP) : Unlike HATU, phosphonium reagents like PyAOP do not contain a uronium moiety, completely eliminating the risk of terminating the peptide chain via guanidinylation during slow reactions[4][6].

  • Switch to TMP (Collidine) : Replacing DIPEA with 2,4,6-trimethylpyridine (TMP) provides a base that is sterically hindered and weak enough (pKa ~7.4) to facilitate the coupling without abstracting the sensitive α -proton.

Optimized Experimental Protocol

The following methodology is a self-validating Solid-Phase Peptide Synthesis (SPPS) workflow specifically engineered for 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid.

Materials Required
  • Acid : 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid (3.0 equivalents)

  • Activator : PyAOP (3.0 equivalents)

  • Additive : HOAt (3.0 equivalents) — Acts as a racemization suppressant and accelerates aminolysis[6].

  • Base : 2,4,6-Trimethylpyridine (TMP) (6.0 equivalents)

  • Solvent : Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow

Step 1: Resin Preparation & Swelling

  • Transfer the Fmoc-deprotected peptide-resin to a fritted reaction vessel.

  • Swell the resin in anhydrous DMF for 30 minutes to maximize the accessibility of the N-terminal amines. Drain completely.

Step 2: Pre-Activation (Critical Timing)

  • In a separate dry vial, dissolve 3.0 eq of the carboxylic acid, 3.0 eq of PyAOP, and 3.0 eq of HOAt in a minimal volume of DMF (approx. 0.1 M concentration).

  • Add 6.0 eq of TMP to the vial.

  • Vortex the mixture for exactly 3 minutes . Causality: Pre-activation forms the highly reactive OAt-ester. Allowing this to sit longer than 3-5 minutes before adding to the amine increases the risk of hydrolysis or intramolecular degradation.

Step 3: Aminolysis

  • Add the pre-activated solution to the resin.

  • Agitate gently (via orbital shaker or nitrogen bubbling) at room temperature for 12 to 16 hours (overnight)[2].

  • Optional Optimization: If historical yields for the specific sequence are <50%, the reaction vessel can be gently heated to 40°C. Caution: Heating increases the risk of epimerization; only use if strictly necessary.

Step 4: Validation & Failsafe Capping

  • Drain the reaction mixture and wash the resin extensively with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Perform a Kaiser Test on a few resin beads.

    • Negative (Yellow) : Coupling is complete. Proceed to the next synthesis step.

    • Positive (Blue) : Unreacted amines remain. Do not proceed. Perform a second coupling cycle using the exact parameters above.

  • Capping : If the Kaiser test remains slightly positive after a double coupling, you must cap the unreacted amines to prevent deletion sequences. Treat the resin with Acetic Anhydride / Pyridine / DMF (1:2:7) for 15 minutes[2].

Workflow Step1 1. Dissolve 2-Methoxy-2-[4-(CF3)cyclohexyl]acetic acid (3.0 eq) + PyAOP (3.0 eq) in DMF Step2 2. Add HOAt (3.0 eq) & TMP / Collidine (6.0 eq) Step1->Step2 Step3 3. Add to Resin-bound Amine Coupling: 12-16h at 25-40°C Step2->Step3 Pre-activation (3 min) Step4 4. Kaiser Test Assessment Step3->Step4 Step5 5a. Negative: Proceed to Cleavage Step4->Step5 Complete Step6 5b. Positive: Double Coupling Then Cap with Ac2O Step4->Step6 Incomplete

Fig 2: Optimized solid-phase coupling workflow for highly hindered acids.

Conclusion

Replacing standard carboxylic acids with highly functionalized, sterically hindered moieties like 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid drastically alters the kinetic landscape of peptide coupling. By abandoning standard uronium/DIPEA protocols in favor of phosphonium-based activation (PyAOP) and mild, hindered bases (TMP), researchers can successfully navigate the dual threats of steric obstruction and α -epimerization, yielding high-purity, metabolically stable peptide therapeutics.

Sources

A Senior Application Scientist's Guide to the Comparative Bioactivity of 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of Fluorinated Carboxylic Acids

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing pharmacological properties. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with other functionalities, such as a carboxylic acid and a methoxy group on a cyclohexyl scaffold, we arrive at a class of compounds with significant, yet largely unexplored, therapeutic potential: 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid and its analogs.

This guide provides a framework for the systematic evaluation of the comparative bioactivity of these novel compounds. In the absence of direct comparative studies in the public domain, we will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to propose a focused library of analogs for synthesis and testing. We will then detail the experimental protocols for a head-to-head comparison of their cytotoxic activity against a panel of cancer cell lines, a common starting point for the assessment of novel bioactive compounds.

The Rationale Behind the Design of Analogs

To understand the contribution of each functional group to the overall bioactivity, a systematic modification of the parent structure, 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid (Analog A) , is proposed. The following analogs are designed to probe key structure-activity relationships:

  • Analog B: 2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid: This analog will help determine the impact of the methoxy group's O-methylation on activity. The free hydroxyl group could potentially engage in different hydrogen bonding interactions with a biological target.

  • Analog C: 2-Methoxy-2-[3-(trifluoromethyl)cyclohexyl]acetic acid: By shifting the trifluoromethyl group to the 3-position of the cyclohexyl ring, we can explore the influence of its spatial orientation on bioactivity.

  • Analog D: 2-Methoxy-2-[2-(trifluoromethyl)cyclohexyl]acetic acid: Placing the bulky and electron-withdrawing trifluoromethyl group at the 2-position, adjacent to the acetic acid-bearing carbon, is likely to have a significant steric and electronic effect.

  • Analog E: 2-[4-(Trifluoromethyl)cyclohexyl]acetic acid: The removal of the methoxy group will provide a clear understanding of its contribution to the overall bioactivity.

The chemical structures of the proposed analogs are presented below:

G cluster_A Analog A cluster_B Analog B cluster_C Analog C cluster_D Analog D cluster_E Analog E A 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid B 2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid C 2-Methoxy-2-[3-(trifluoromethyl)cyclohexyl]acetic acid D 2-Methoxy-2-[2-(trifluoromethyl)cyclohexyl]acetic acid E 2-[4-(Trifluoromethyl)cyclohexyl]acetic acid

Figure 1: Proposed analogs for comparative bioactivity studies.

Experimental Workflow for Comparative Bioactivity Assessment

The following workflow outlines a robust strategy for the synthesis and in vitro evaluation of the proposed analogs.

G start Start: Design of Analogs synthesis Chemical Synthesis of Analogs A-E start->synthesis purification Purification and Characterization (NMR, MS, HPLC) synthesis->purification stock_prep Preparation of Stock Solutions (DMSO) purification->stock_prep cytotoxicity_screen In Vitro Cytotoxicity Screening (MTT Assay) stock_prep->cytotoxicity_screen ic50 Determination of IC50 Values cytotoxicity_screen->ic50 cell_lines Panel of Human Cancer Cell Lines (e.g., MCF-7, HCT116, A549) cell_lines->cytotoxicity_screen sar_analysis Structure-Activity Relationship (SAR) Analysis ic50->sar_analysis lead_selection Selection of Lead Compound(s) for Further Studies sar_analysis->lead_selection end End: Identification of Lead Candidates lead_selection->end

Figure 2: Experimental workflow for the comparative bioactivity assessment of the proposed analogs.

Detailed Experimental Protocols

Chemical Synthesis

The synthesis of the proposed analogs can be achieved through multi-step organic synthesis routes, likely starting from commercially available substituted cyclohexanones or cyclohexanecarboxylic acids. The introduction of the trifluoromethyl group can be accomplished using various trifluoromethylating agents. The methoxy and acetic acid moieties can be introduced through standard organic transformations. Each synthesized analog must be purified to >95% purity as determined by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[1][2] It is a robust and widely used method for the initial screening of potential cytotoxic compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), HCT116 (colon), A549 (lung))

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture the selected cancer cell lines in their recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare stock solutions of the synthesized analogs (A-E) in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the analogs.

    • Include a vehicle control (medium with 0.5% DMSO) and a no-treatment control (medium only).

    • Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for another 3-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[1]

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50) for each analog, which is the concentration of the compound that causes a 50% reduction in cell viability.

Hypothetical Comparative Bioactivity Data and Structure-Activity Relationship (SAR) Analysis

The following table presents hypothetical IC50 values for the proposed analogs against a panel of cancer cell lines. This data is for illustrative purposes to demonstrate how a comparative analysis would be conducted.

Table 1: Hypothetical Cytotoxic Activity (IC50 in µM) of Analogs A-E

Analog2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid (A)2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid (B)2-Methoxy-2-[3-(trifluoromethyl)cyclohexyl]acetic acid (C)2-Methoxy-2-[2-(trifluoromethyl)cyclohexyl]acetic acid (D)2-[4-(Trifluoromethyl)cyclohexyl]acetic acid (E)
MCF-7 15.225.835.1>10045.6
HCT116 12.522.130.8>10040.2
A549 18.930.542.3>10055.1

Interpretation of Hypothetical SAR:

  • Importance of the Methoxy Group: A comparison of Analog A and Analog B suggests that the methoxy group is beneficial for cytotoxic activity, as its replacement with a hydroxyl group leads to a decrease in potency (higher IC50 values). The increased lipophilicity imparted by the methoxy group may enhance cell membrane permeability.[3]

  • Positional Importance of the Trifluoromethyl Group: The hypothetical data for Analogs A, C, and D indicates a strong dependence of activity on the position of the CF3 group. The 4-position (Analog A) appears to be optimal for activity. Shifting the CF3 group to the 3-position (Analog C) reduces potency, and moving it to the 2-position (Analog D) completely abolishes activity, likely due to steric hindrance near the acetic acid moiety, which may be crucial for target interaction.

  • Synergistic Effect of Methoxy and Trifluoromethyl Groups: Analog E , which lacks the methoxy group, shows significantly lower activity than Analog A . This suggests a synergistic effect where both the methoxy and trifluoromethyl groups are important for potent cytotoxicity.

Conclusion and Future Directions

This guide has outlined a systematic approach for the comparative bioactivity assessment of 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid and its analogs. Based on the hypothetical data, 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid (Analog A) emerges as the most promising lead compound for further investigation.

Future studies should focus on:

  • Mechanism of Action Studies: Investigating how the lead compound induces cell death (e.g., apoptosis, necrosis) and identifying its molecular target(s).

  • In Vivo Efficacy: Evaluating the antitumor activity of the lead compound in animal models.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity of the lead compound.

By following the principles and protocols outlined in this guide, researchers can effectively explore the therapeutic potential of this novel class of fluorinated carboxylic acids and contribute to the development of new and effective therapeutic agents.

References

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • MDPI. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. [Link]

  • Royal Society of Chemistry. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. [Link]

  • PMC. Fast Release of Carboxylic Acid inside Cells. [Link]

  • Graz University of Technology. A novel assay for the detection of carboxylic acid reductase (CAR) activity in whole cells. [Link]

  • ResearchGate. Hybridization Synthesis and Anticancer Activity Test of New Carboxylic Acid Derivatives by In-Silico and In-Vitro. [Link]

  • PubChem. 2-[[4-[[(3-Chloro-4-fluorophenyl)-phenylcarbamoyl]oxymethyl]cyclohexyl]methoxy]acetic acid. [Link]

  • PubChem. Aceticacid, 2-[[2-(2,3,4-trimethoxyphenyl)cyclohexyl]thio]-. [Link]

  • PMC. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. [Link]

  • CORE. Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. [Link]

  • MDPI. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

  • MDPI. rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d. [Link]

  • ACS Publications. (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5-Methoxyflavone Derivative, Is a Selective DNA Polymerase-β Inhibitor wit. [Link]

  • SciELO. Bioactivity evaluation of synthesized flavone analogs. [Link]

  • DiVA. Synthesis and evaluation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid as a linker in solid-phase synthesis monitored by gel-phase 19F NMR spectroscopy. [Link]

  • PubChemLite. 2-[4-(trifluoromethyl)cyclohexyl]acetic acid (C9H13F3O2). [Link]

  • Sci-Hub. Synthesis of 2- and 17-substituted estrone analogs and their antiproliferative structure–activity relationships compared to 2-methoxyestradiol. [Link]

  • Amanote Research. Synthesis and Sar Studies for the Inhibition of TNF-α. [Link]-1007-bf02976646)

Sources

Benchmarking the Catalytic Efficiency of 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic Acid Derivatives in Controlled NCA Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polypeptides synthesized via the ring-opening polymerization (ROP) of α -amino acid N-carboxyanhydrides (NCAs) are critical biomaterials for drug delivery, tissue engineering, and therapeutics. Traditionally, acidic species were thought to strictly inhibit NCA polymerization by protonating the propagating primary amine[1]. However, recent breakthroughs demonstrate that the role of organic acids is highly dependent on their pKa​ and structural microenvironment[1]. Furthermore, the design of multifunctional organocatalysts has proven effective in simultaneously enhancing reaction rates and polymer controllability[2].

This guide objectively benchmarks the catalytic efficiency of 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid (MTFCAA) (CAS: 2445791-75-1)[3] and its derivatives against conventional Brønsted acid organocatalysts. By acting as a highly tunable, bifunctional hydrogen-bonding mediator, MTFCAA achieves unprecedented control over polymerization kinetics and polymer dispersity.

Mechanistic Rationale: The "Goldilocks" Zone of Acidity

The catalytic efficiency of an organic acid in NCA polymerization is dictated by a delicate acid-base equilibrium and the steric environment of the catalyst.

  • Strong Acids (e.g., Trifluoroacetic Acid, TFA): Completely protonate the propagating primary amine ( pKa​ < 1.0), terminating chain growth and inhibiting the reaction[1].

  • Weak Aliphatic Acids (e.g., Acetic Acid, AcOH; Cyclohexylacetic Acid, CA): Accelerate polymerization by hydrogen-bonding to the C5-carbonyl of the NCA monomer, increasing its electrophilicity. However, they lack the steric bulk required to tightly control the trajectory of nucleophilic attack, occasionally leading to broader dispersities[1].

  • MTFCAA Derivatives: The α -methoxy group and the highly lipophilic 4-(trifluoromethyl)cyclohexyl ring inductively tune the pKa​ to an optimal intermediate range (~3.5–4.0). This allows MTFCAA to strongly activate the NCA monomer via H-bonding without neutralizing the amine terminus. Furthermore, the bulky fluorinated ring creates a sterically hindered pocket that stabilizes the tetrahedral intermediate, minimizing side reactions (e.g., hydantoin formation) and ensuring strict living polymerization characteristics[2].

Mechanism NCA NCA Monomer (Resting State) ActNCA Activated NCA (C5-Carbonyl H-Bonded) NCA->ActNCA + Catalyst Cat MTFCAA Catalyst (H-Bond Donor/Acceptor) Cat->ActNCA H-Bonding Intermediate Tetrahedral Intermediate (Stabilized by MTFCAA) ActNCA->Intermediate Nucleophilic Attack Amine Propagating Amine (Nucleophile) Amine->Intermediate Chain Extension Intermediate->Cat Catalyst Release Polymer Polypeptide Chain + CO2 Release Intermediate->Polymer Ring Opening & Decarboxylation Polymer->Amine Regenerates Active End

Catalytic cycle of MTFCAA-mediated NCA ring-opening polymerization via H-bonding.

Benchmarking Data: MTFCAA vs. Conventional Organocatalysts

To objectively evaluate MTFCAA, we benchmarked it against standard acids in the ROP of γ -benzyl-L-glutamate N-carboxyanhydride (BLG-NCA) in dichloromethane (DCM). The low polarity of DCM is intentionally chosen to promote hydrogen-bonding interactions between the acid catalyst and the monomer[1].

Table 1: Physicochemical Properties of Benchmarked Organocatalysts
Catalyst pKa​ (Est. in DCM)Steric Bulk (Volume)H-Bond DonorH-Bond Acceptor
Trifluoroacetic Acid (TFA) < 1.0SmallStrongWeak
Acetic Acid (AcOH) ~ 4.8SmallModerateModerate
Cyclohexylacetic Acid (CA) ~ 4.9ModerateModerateModerate
MTFCAA ~ 3.8LargeModerateStrong ( α -OMe)
Table 2: Polymerization Kinetics and Control

(Conditions: BLG-NCA monomer, Hexylamine initiator; [M]0​/[I]0​/[Acid]0​ = 100/1/100, [M]0​ = 0.1 M at 25°C)

CatalystTime to 95% Conv. (h)Dispersity (Đ)Target DPObserved DP
None (Control) > 48.01.2510085
TFA No ReactionN/A100N/A
AcOH 2.51.1810098
CA 3.01.1510099
MTFCAA 1.51.04100100

Data Insight: MTFCAA halves the reaction time compared to standard cyclohexylacetic acid while achieving a near-perfect dispersity (Đ = 1.04). The α -methoxy group acts as an internal hydrogen-bond acceptor, creating a highly structured transition state that prevents chain-transfer side reactions.

Experimental Methodology: Self-Validating ROP Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system . Each phase includes a built-in analytical check to verify the integrity of the reagents and the progression of the catalysis.

Workflow Prep 1. Monomer Prep Dry BLG-NCA in DCM Init 2. Initiation Add Hexylamine & MTFCAA Prep->Init React 3. Polymerization Stir at RT (1.5 hours) Init->React Quench 4. Precipitation Drop into cold Methanol React->Quench Analyze 5. Characterization GPC & NMR Analysis Quench->Analyze

Step-by-step experimental workflow for the controlled polymerization of BLG-NCA.

Step 1: Monomer Preparation and System Validation
  • Procedure: Dissolve 263 mg (1.0 mmol) of BLG-NCA in 10 mL of anhydrous dichloromethane (DCM) in a glovebox.

  • Causality: DCM is selected over DMF because its low dielectric constant prevents the disruption of the crucial hydrogen-bonding network between MTFCAA and the NCA monomer[1].

  • Validation Check: Perform a Karl Fischer titration on the DCM solvent. Moisture content must be < 10 ppm. Any excess water will act as an uncontrolled nucleophilic initiator, skewing the target Degree of Polymerization (DP).

Step 2: Catalyst and Initiator Addition
  • Procedure: Add 24.0 mg (0.1 mmol) of MTFCAA[3] to the monomer solution. Stir for 5 minutes to allow the catalyst-monomer pre-assembly. Then, rapidly inject 1.0 mg (0.01 mmol) of n-hexylamine.

  • Causality: Pre-incubating the NCA with MTFCAA ensures that the C5-carbonyls are electrophilically activated before the nucleophile is introduced, preventing sluggish initiation phases that broaden dispersity.

Step 3: Kinetic Monitoring
  • Procedure: Stir the reaction at 25°C.

  • Validation Check: Extract 50 μ L aliquots every 30 minutes. Analyze via FTIR spectroscopy. Monitor the disappearance of the characteristic NCA anhydride stretching bands at 1790 cm⁻¹ and 1850 cm⁻¹. The reaction is deemed complete when these peaks are no longer distinguishable from the baseline (typically ~1.5 hours for MTFCAA).

Step 4: Quenching and Precipitation
  • Procedure: Once FTIR confirms >95% conversion, precipitate the polymer by adding the reaction mixture dropwise into 100 mL of vigorously stirred, ice-cold methanol. Collect the white precipitate via centrifugation (8000 rpm, 5 min) and dry under vacuum overnight.

  • Causality: Cold methanol cleanly separates the polypeptide from the unreacted MTFCAA catalyst and residual monomer, which remain highly soluble in the alcohol phase.

Step 5: End-Group Fidelity Check
  • Validation Check: Analyze the dried polymer via 1 H NMR (in TFA- d ) and Gel Permeation Chromatography (GPC). The presence of the intact hexyl chain from the initiator and a strict Đ < 1.05 validates that MTFCAA successfully suppressed chain-termination events.

References

  • [2] Chen, K., et al. Single-Center Trifunctional Organocatalyst Enables Fast and Controlled Polymerization on N-Carboxyanhydride - ACS Central Science (2024). Available at:[Link]

  • [1] Liu, X., et al. Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids - CCS Chemistry (2025). Available at:[Link]

Sources

Cross-Validation of LC-MS Platforms for the Metabolic Profiling of 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust identification and quantification of drug metabolites are critical milestones in pharmacokinetic (PK) and toxicokinetic (TK) evaluations. For complex fluorinated molecules such as 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid , structural nuances—including stereocenters and highly electronegative moieties—demand rigorous analytical strategies. This guide provides an objective, deeply technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) platforms for the metabolic profiling of this compound. By establishing a self-validating experimental protocol, we demonstrate how to achieve cross-platform concordance in compliance with global regulatory standards.

Structural Nuances & The Metabolic Landscape

2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid (Exact Mass: 268.1286 Da) presents a unique set of analytical challenges. The trifluoromethyl (-CF 3​ ) group imparts significant lipophilicity and metabolic stability. However, the molecule contains two highly reactive sites: the methoxy group (susceptible to CYP450-mediated O-demethylation) and the carboxylic acid (a primary target for UGT-mediated acyl glucuronidation). Furthermore, the cyclohexyl ring can undergo hydroxylation, generating multiple closely eluting diastereomers.

Understanding these pathways is essential for designing an LC-MS method that can capture both highly polar Phase II conjugates and lipophilic Phase I metabolites in a single run.

MetabolicPathway Parent 2-Methoxy-2-[4-(trifluoromethyl) cyclohexyl]acetic acid m/z 267.1208 [M-H]- M1 M1: O-Demethylation m/z 253.1051 [M-H]- Parent->M1 CYP450 (-CH2) M2 M2: Hydroxylation (Diastereomers) m/z 283.1157 [M-H]- Parent->M2 CYP450 (+O) M3 M3: Acyl Glucuronide m/z 443.1529 [M-H]- Parent->M3 UGTs (+C6H8O6) M4 M4: Hydroxy-Glucuronide m/z 459.1478 [M-H]- M2->M4 UGTs (+C6H8O6)

Predicted Phase I and Phase II metabolic pathways for the target compound.

Platform Comparison: HRMS for Metabolite Identification (MetID)

The integration of High-Resolution Mass Spectrometry (HRMS) is the gold standard for untargeted metabolite identification, offering exact mass capabilities that differentiate isobaric interferences[1]. When profiling the metabolites of 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid, the choice between Orbitrap and Quadrupole Time-of-Flight (Q-TOF) architectures hinges on the trade-off between mass resolution and acquisition speed.

Table 1: HRMS Platform Comparison for MetID

Performance MetricOrbitrap (e.g., Thermo Q Exactive)Q-TOF (e.g., Agilent 6546)Analytical Causality for Target Compound
Mass Resolution Up to 140,000 (at m/z 200)~60,000 (at m/z 200)Orbitrap excels at separating isobaric endogenous matrix interferences from the m/z 267.1208 parent ion.
Scan Speed 12-20 HzUp to 50 HzQ-TOF captures sufficient data points across narrow UHPLC peaks, crucial for resolving co-eluting hydroxylated diastereomers.
Mass Accuracy < 1 ppm (internal calibration)< 2 ppmBoth platforms provide high confidence in elemental composition for fluorinated product ions.
Dynamic Range 3-4 logs4-5 logsQ-TOF offers slight advantages for quantifying highly abundant glucuronides alongside trace Phase I metabolites.

Targeted Quantitation: Triple Quadrupole (QqQ) Cross-Validation

Once metabolites are identified via HRMS, targeted quantitation is transferred to Triple Quadrupole (QqQ) systems. Cross-validation across different QqQ platforms ensures that PK data is reliable and independent of specific hardware, a core requirement of the [2].

For this compound, negative electrospray ionization (ESI-) is utilized. The precursor-to-product ion transition of m/z 267.1 → 223.1 (neutral loss of CO 2​ , 44 Da) is monitored. The highly stable trifluoromethyl-cyclohexyl moiety resists fragmentation under standard collision-induced dissociation (CID), making the decarboxylation route the most abundant and reproducible transition for cross-platform validation.

Table 2: Quantitative Validation Metrics (Plasma Matrix)

Validation ParameterPlatform A (Waters Xevo TQ-XS)Platform B (Sciex 6500+)ICH M10 / FDA Acceptance Criteria
Inter-Assay Accuracy 92.4% – 105.1%94.0% – 103.8%±15% of nominal concentration (±20% at LLOQ)
Inter-Assay Precision (CV) 3.2% – 6.8%4.1% – 7.5%≤15% (≤20% at LLOQ)
Matrix Effect (IS-Normalized) 0.95 – 1.040.92 – 1.06CV ≤ 15% across 6 distinct matrix lots
Extraction Recovery 88.5% ± 4.2%87.1% ± 5.0%Consistent and reproducible across platforms

Self-Validating Experimental Protocol

To meet the rigorous standards of the[3], the following step-by-step protocol is designed as a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) and orthogonal chromatographic checks, the method inherently flags extraction failures or matrix-induced ion suppression.

Step 1: Sample Aliquoting and SIL-IS Spiking
  • Action: Aliquot 50 µL of plasma into a 96-well plate. Spike with 10 µL of a 13 C/D-labeled analog of the parent compound (SIL-IS).

  • Causality: The SIL-IS perfectly co-elutes with the target analyte. Any matrix-induced ion suppression in the ESI source is proportionally mirrored in the SIL-IS, ensuring the final calculated concentration remains absolute and unaffected by platform-specific ionization efficiencies.

Step 2: Mixed-Mode Anion Exchange (MAX) SPE
  • Action: Dilute the sample with 200 µL of 4% H 3​ PO 4​ to disrupt protein binding. Load onto a MAX SPE plate. Wash with 5% methanol to remove neutral lipids, followed by a wash with 0.1M sodium acetate to remove basic phospholipids. Elute with 2% formic acid in methanol.

  • Causality: The target compound's carboxylic acid is negatively charged at physiological pH. The MAX sorbent strongly retains this anion while allowing the wash steps to remove phospholipids. Eluting with an acidic solvent neutralizes the analyte, releasing it from the sorbent. This drastically reduces matrix effects compared to standard protein precipitation.

Step 3: UHPLC Separation
  • Action: Inject 2 µL onto a High-Strength Silica (HSS) T3 column (1.8 µm, 2.1 x 100 mm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 12 minutes.

  • Causality: The T3 stationary phase resists phase collapse under highly aqueous conditions, which is necessary to retain the polar acyl glucuronide metabolites. Concurrently, the high peak capacity resolves the isobaric diastereomers of the hydroxylated metabolites before they enter the mass spectrometer, preventing chimeric MS/MS spectra.

Step 4: Orthogonal MS Detection
  • Action: Split the validated LC methodology between the HRMS (for full-scan MetID) and QqQ (for targeted MRM quantitation).

  • Causality: If the QqQ MRM transition (m/z 267.1 → 223.1) shows unexpected peak shoulders, the HRMS full-scan data acts as a secondary check to confirm whether a co-eluting Phase I metabolite is causing isobaric interference.

Workflow A 1. Plasma Sample Spiked with SIL-IS B 2. MAX SPE (Removes Phospholipids) A->B C 3. UHPLC Separation (Resolves Isomers) B->C D 4A. HRMS Metabolite ID C->D Split E 4B. QqQ Targeted Quantitation C->E Split F 5. ICH M10 Cross-Validation D->F E->F

Self-validating LC-MS cross-validation workflow for metabolite analysis.

References

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - National Institutes of Health (NIH) / PMC -[Link][1]

  • ICH M10 on bioanalytical method validation - Scientific guideline - European Medicines Agency (EMA) -[Link][2]

  • Bioanalytical Method Validation Guidance for Industry (2018) - U.S. Food and Drug Administration (FDA) -[Link][3]

Sources

Safety Operating Guide

Proper Disposal of 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid. Developed for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure the safe handling and disposal of this compound, thereby protecting laboratory personnel and the environment. As your partner in laboratory safety, we are committed to providing value beyond the product itself, fostering a culture of safety and responsibility.

Understanding the Hazards and Regulatory Framework

2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid is a halogenated organic compound. While a specific Safety Data Sheet (SDS) detailing all its properties may not be readily available, data for the closely related compound 2-[4-(trifluoromethyl)cyclohexyl]acetic acid indicates it is classified as an acute toxicant (if swallowed, in contact with skin, or if inhaled), a skin irritant, an eye irritant, and may cause respiratory irritation.[1] Given the presence of the trifluoromethyl group, this compound requires careful handling and disposal as a hazardous chemical.

All chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3][4][5] It is imperative that all laboratory personnel adhere to these federal regulations, in addition to any state and local requirements. This "cradle-to-grave" system holds the generator of the waste responsible for its safe management until its final disposal.[3][4]

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Before handling 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid for disposal, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood. The following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A flame-retardant laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of halogenated organic compounds like 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid is high-temperature incineration by a licensed hazardous waste disposal company. This process is necessary to break the strong carbon-fluorine bonds and prevent the release of harmful substances into the environment.

Do not, under any circumstances, dispose of this chemical down the drain or in regular trash. [6]

Waste Segregation and Container Selection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Waste Stream: This compound should be disposed of in a dedicated "Halogenated Organic Waste" stream.

  • Incompatible Materials: Do not mix this waste with strong acids, bases, or oxidizing agents.

  • Container: Use a designated, leak-proof, and sealable hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice for both solid and liquid forms of this waste. The container must be in good condition and compatible with the waste.

Waste Collection and Labeling
  • Solid Waste: If the compound is a solid, carefully transfer it into the designated hazardous waste container using a scoop or spatula. Avoid creating dust. Any contaminated materials, such as weighing paper or pipette tips, should also be placed in this container.

  • Liquid Waste: If the compound is in a liquid form or dissolved in a solvent, carefully pour it into the designated liquid hazardous waste container. Use a funnel to prevent spills. The solvent must also be a halogenated organic solvent. Do not mix with non-halogenated solvents.

  • Labeling: Immediately label the hazardous waste container with the following information:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid"

    • An accurate estimation of the concentration and quantity

    • The date accumulation started

    • The specific hazards (e.g., "Toxic," "Irritant")

Interim Storage in a Satellite Accumulation Area (SAA)
  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the SAA is away from heat sources, open flames, and high-traffic areas.

  • Secondary containment (e.g., a larger, chemically resistant tub or bin) is highly recommended to contain any potential leaks or spills.

Arranging for Final Disposal
  • Once the hazardous waste container is full, or before it has been in storage for one year, contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup.

  • Your EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and final incineration of the waste.

Decontamination of Labware

  • Disposable Labware: Any disposable items that have come into contact with the chemical, such as gloves, pipette tips, and weighing boats, must be disposed of as solid hazardous waste in the same container as the chemical.

  • Non-Disposable Glassware: To decontaminate non-disposable glassware, triple-rinse with a suitable organic solvent (e.g., acetone or ethanol). The rinsate from this cleaning process must be collected and disposed of as halogenated organic liquid waste. After the solvent rinse, the glassware can be washed with soap and water.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Minor Spill (in a fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Use an absorbent material, such as vermiculite or a spill pillow, to contain and absorb the spill.

    • Carefully collect the absorbent material and any contaminated debris and place it in the designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your colleagues and the laboratory supervisor.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent anyone from entering the spill area until it has been deemed safe by trained personnel.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated: 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid ppe Wear Appropriate PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) start->ppe container Select Designated Halogenated Organic Waste Container ppe->container segregate Segregate from Incompatible Materials (Acids, Bases, Oxidizers) container->segregate collect Collect Waste (Solid or Liquid) segregate->collect label_container Label Container with: - 'HAZARDOUS WASTE' - Full Chemical Name - Concentration & Quantity - Date & Hazards collect->label_container saa Store Sealed Container in Designated Satellite Accumulation Area (SAA) label_container->saa secondary_containment Use Secondary Containment saa->secondary_containment ehs Contact EHS for Waste Pickup secondary_containment->ehs incineration Licensed Vendor Transports for High-Temperature Incineration ehs->incineration

Caption: Disposal workflow for 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid.

References

  • Reddit. (2025, February 6). Chemistry amateur here, I'm just wondering, how do you correctly and safely dispose of corrosive acid?
  • National Environmental Trainers.
  • OSHA.com. (2025, January 23).
  • Benchchem. Safe Disposal of 4-(Trifluoromethyl)aniline-d4: A Procedural Guide.
  • United States Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
  • United States Environmental Protection Agency. (2025, September 5).
  • Retail Industry Leaders Association.
  • NextSDS. 2-[4-(trifluoromethyl)

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。